![molecular formula C23H23N5OS B3010588 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 893928-83-1](/img/structure/B3010588.png)
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide is a derivative of the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide family. These compounds are characterized by a pyrimidine ring linked to a benzene ring through a thioacetamide bridge. The molecular structure is known to adopt a folded conformation, which is stabilized by an intramolecular hydrogen bond .
Synthesis Analysis
The synthesis of related compounds involves attaching different groups to the C2 position of the pyrimidine ring. In the case of the 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, the process includes five steps, starting with methyl 3-methoxy-5-methylbenzoate as the key intermediate . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of related compounds shows a significant inclination between the pyrimidine and benzene rings, with angles of 56.18° and 67.84° reported. This inclination contributes to the overall folded conformation of the molecule. The presence of an intramolecular N—H⋯N hydrogen bond is a key feature that stabilizes this conformation .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions for the compound , the structural analysis suggests that the thioacetamide bridge could be a reactive site for further functionalization. The intramolecular hydrogen bond may also influence the reactivity of the compound by affecting the electron distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided in the papers. However, based on the structural characteristics and the presence of aromatic rings, it can be inferred that the compound may exhibit typical properties of aromatic amides, such as moderate solubility in organic solvents and potential for intermolecular interactions through hydrogen bonding . The cytotoxic activity observed in related compounds suggests that the compound may also possess biological activity, which could be explored in further studies .
Relevant Case Studies
One of the related compounds synthesized showed significant anticancer activity, inhibiting cancer cell growth by about 20% in eight different cancer cell lines. This suggests that the compound , with its similar structural features, may also have potential as an anticancer agent. The case study highlights the importance of structural modifications in enhancing biological activity .
Wissenschaftliche Forschungsanwendungen
Radioligand Imaging with PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical structure , has been reported as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, have been designed with fluorine atoms in their structure, allowing for labeling with fluorine-18. This adaptation facilitates in vivo imaging using positron emission tomography (PET), contributing significantly to the study of neuroinflammatory processes by imaging translocator proteins (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Synthesis of Novel Heterocyclic Compounds
Research has also focused on the synthesis of novel heterocyclic compounds, including isoxazolines and isoxazoles, derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds are prepared through [3+2] cycloaddition, showcasing the chemical versatility and potential for creating new substances with significant biological activities (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of new heterocycles incorporating antipyrine moiety, derived from a key intermediate with a similar pyrazolopyrimidin structure, have been reported. These studies have led to the creation of compounds with significant antimicrobial properties, further expanding the potential applications of these chemical structures in the field of medicinal chemistry (Bondock, Rabie, Etman, & Fadda, 2008).
Coordination Complexes and Antioxidant Activity
Studies have synthesized and characterized coordination complexes constructed from pyrazole-acetamide derivatives, analyzing their antioxidant activity. These compounds exhibit significant antioxidant properties, highlighting the potential of pyrazolopyrimidin-related structures in contributing to antioxidant research (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Antitumor Activity
Research into novel antitumor acetamide, pyrrole, and pyrazolopyrimidine derivatives containing a pyrazole moiety has shown that these compounds can exhibit more effective antitumor activity than reference drugs in certain cases. This indicates the potential of these chemical structures in developing new anticancer agents (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-15-4-7-18(8-5-15)11-24-21(29)13-30-23-19-12-27-28(22(19)25-14-26-23)20-9-6-16(2)10-17(20)3/h4-10,12,14H,11,13H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJMUSUTYPPPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

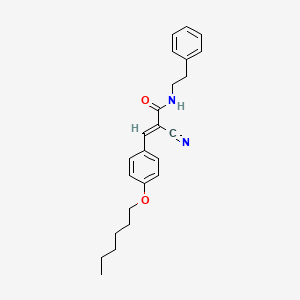
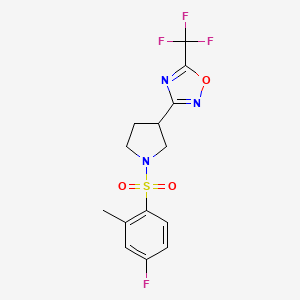
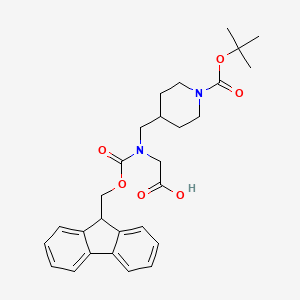
![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B3010511.png)
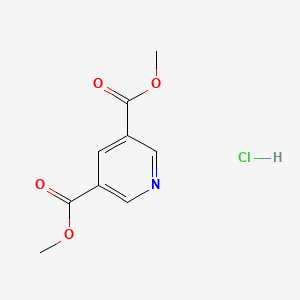

![1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3010517.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)
![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)

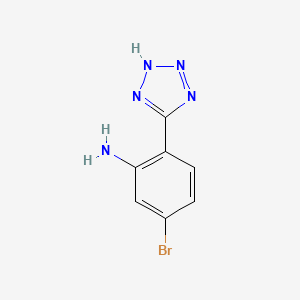
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)
![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)
